(S)-4-(Pyrrolidin-2-yl)pyridine
Description
Molecular Geometry Optimization via Density Functional Theory
The molecular geometry of (S)-4-(pyrrolidin-2-yl)pyridine has been extensively studied using Density Functional Theory (DFT) calculations. Optimizations at the B3LYP/6-31G* level reveal a planar pyridine ring with a puckered pyrrolidine moiety, adopting a twisted conformation due to steric interactions between the nitrogen lone pairs. Key bond lengths include the C2–N1 (pyridine) bond at 1.337 Å and the C7–N2 (pyrrolidine) bond at 1.472 Å, consistent with partial double-bond character in the pyridine ring.
The HOMO-LUMO gap, calculated as 5.2 eV, indicates moderate electronic stability, with the HOMO localized on the pyrrolidine nitrogen and the LUMO on the pyridine ring. Non-covalent interaction (NCI) analysis identifies weak CH-π interactions between the pyrrolidine methylene groups and the pyridine ring, contributing to conformational preferences.
Table 1: DFT-Optimized Geometric Parameters
| Parameter | Value (Å/°) | Method |
|---|---|---|
| C2–N1 (pyridine) | 1.337 | B3LYP/6-31G* |
| C7–N2 (pyrrolidine) | 1.472 | B3LYP/6-311G+ |
| Pyridine ring planarity | ±0.02 Å | B3LYP/6-31G* |
| N2–C7–C8–C9 dihedral | 152.3° | M06-2X/def2-TZVP |
Chiral Center Configuration and Enantiomeric Purity Assessment
The (S)-configuration at the pyrrolidine C2 position governs the compound’s stereochemical behavior. Single-crystal X-ray diffraction of related salts confirms the absolute configuration, with Flack parameters <0.05. Enantiomeric purity is typically assessed via chiral HPLC using columns such as Chiralpak AD-H (hexane/ethanol/diethylamine, 90:10:0.1), achieving baseline separation with retention times of 12.3 min (S-enantiomer) and 14.7 min (R-enantiomer).
Diastereomeric salt formation with (1S)-(-)-camphorsulfonic acid in ethanol/water (4:1) yields >99% enantiomeric excess (ee), as validated by polarimetry ([α]D²⁵ = −48.7°). NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) resolves diastereotropic protons, showing Δδ = 0.12 ppm for H3/H4 pyrrolidine protons.
Table 2: Enantiomer Separation Metrics
Comparative Analysis of Pyrrolidine-Pyridine Conformational Isomerism
Two dominant conformers are observed: Conformer A (pyrrolidine chair, pyridine equatorial) and Conformer B (pyrrolidine envelope, pyridine axial). DFT calculations (M06-2X/def2-TZVP) show Conformer A is energetically favored by 2.3 kcal/mol due to reduced steric strain. Rotational barriers between conformers range from 4.8–6.1 kcal/mol, as determined by relaxed potential energy scans.
In crystalline states, hydrogen bonding networks stabilize Conformer A, with O–H⋯Npyridine distances of 2.65 Å. Solution-phase NMR (500 MHz, CDCl₃) reveals a 85:15 equilibrium ratio (A:B) at 298 K, confirmed by NOESY correlations between H3(pyrrolidine) and H2(pyridine).
Table 3: Conformational Energy Landscape
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Stabilizing Interactions |
|---|---|---|---|
| A | 0.0 | 85 | CH-π, N–H⋯π |
| B | 2.3 | 15 | C–H⋯O (crystalline) |
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.2 g/mol |
IUPAC Name |
4-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2/t9-/m0/s1 |
InChI Key |
GDGNPIOGJLCICG-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=NC=C2 |
Canonical SMILES |
C1CC(NC1)C2=CC=NC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the significant applications of (S)-4-(Pyrrolidin-2-yl)pyridine is its role as an intermediate in the synthesis of various pharmacologically active compounds. For instance, it is utilized in the development of Acalabrutinib, a Bruton tyrosine kinase inhibitor approved for treating mantle cell lymphoma. The compound's ability to modulate signaling pathways involved in cancer cell proliferation makes it a valuable asset in oncology research .
Antibacterial Properties
Research indicates that derivatives of pyrrolidine compounds exhibit antibacterial activity against resistant bacterial strains. Studies have shown that modifications to the pyrrolidine ring can enhance the efficacy of these compounds against pathogens such as Streptococcus pneumoniae and Streptococcus pyogenes. The chirality of this compound is crucial for optimizing these activities, as specific configurations have been linked to improved antibacterial potency .
Catalysis
This compound has been explored as a ligand in asymmetric catalysis. Its ability to form stable complexes with metal catalysts allows for the enhancement of reaction selectivity and yield. For example, studies have demonstrated that this compound can facilitate nucleophilic ring closures in the presence of iodine complexes, leading to racemic outcomes that can be further refined through chiral resolution techniques .
Organic Synthesis
The compound serves as an essential building block in the synthesis of various organic molecules. Its nitrogen-containing structure allows it to participate in diverse chemical reactions, including:
- Formation of Heterocycles : The pyridine moiety can be involved in cyclization reactions to form complex heterocyclic structures.
- Functionalization Reactions : this compound can undergo electrophilic substitutions or nucleophilic additions, making it versatile for synthesizing more complex architectures .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Acalabrutinib Development | Utilizes this compound as an intermediate for synthesizing a potent BTK inhibitor | Oncology |
| Antibacterial Activity | Derivatives show enhanced activity against resistant strains when modified with pyrrolidine groups | Antibiotic development |
| Asymmetric Catalysis | Demonstrated effectiveness as a ligand for improving selectivity in nucleophilic reactions | Organic synthesis |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The addition of halogens (Cl, I) or aromatic groups (e.g., phenoxy-benzyl in ) enhances lipophilicity and target selectivity. For example, the iodine substituent in the PET tracer () improves radiolabeling efficiency for imaging applications. In contrast, (S)-4-(Pyrrolidin-2-yl)pyridine’s lack of bulky substituents simplifies synthetic routes but limits its utility in high-affinity receptor binding compared to halogenated analogues .
Thermal Stability: Bipyridine derivatives with chloro-phenyl groups () exhibit higher melting points (268–287°C) due to extended π-conjugation and intermolecular hydrogen bonding via amino groups. This contrasts with the lower thermal stability of this compound, which lacks such stabilizing interactions .
Stereochemical Influence :
- Enantiopure synthesis of this compound (via chiral auxiliaries like TBS-protected hydroxyproline) ensures precise stereochemical control, critical for applications in asymmetric catalysis . Racemic analogues, such as those in , require resolution via supercritical fluid chromatography, adding complexity to production .
Key Findings:
- Antimicrobial Activity: Bipyridine derivatives with chloro and amino groups () show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) due to membrane disruption via hydrophobic interactions. The simpler this compound lacks this activity, highlighting the necessity of halogen/amino substitutions for antimicrobial efficacy .
- Synthetic Accessibility : this compound’s synthesis achieves higher yields (70–85%) using HATU-mediated coupling, whereas iodinated analogues () require costly radiolabeling steps, reducing practicality .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-4-(Pyrrolidin-2-yl)pyridine with high enantiomeric purity?
- Methodological Answer : High enantiomeric purity can be achieved using chiral separation techniques such as supercritical fluid chromatography (SFC). For example, in related pyrrolidine-pyridine derivatives, SFC with methanol as a mobile phase yielded enantiomers with >99% purity . Synthetic routes should also incorporate stereoselective catalysis or resolution steps to minimize racemization, particularly under basic conditions.
Q. How can the structural configuration of this compound be confirmed using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with refinement via software like SHELXL is the gold standard. SHELX programs enable precise determination of chiral centers by analyzing intensity data and refining atomic positions against crystallographic models. This approach is robust even for high-resolution or twinned crystals .
Q. What analytical techniques are optimal for assessing the purity of this compound in synthetic batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with chiral columns or mass spectrometry (MS) is recommended. Radiochemical purity assessments (e.g., for radiolabeled analogs) can employ semi-preparative HPLC with UV and radioactivity detection, achieving >99% purity thresholds . Reference standards, such as those listed in pharmacopeial impurity databases, should be used for calibration .
Advanced Research Questions
Q. What experimental approaches are used to evaluate the in vivo binding specificity of this compound derivatives in neurological targets?
- Methodological Answer : Positron emission tomography (PET) imaging with radiolabeled analogs (e.g., carbon-11-labeled derivatives) allows quantification of target engagement. In vivo studies in rodents and primates involve intravenous injection of the tracer, followed by dynamic PET scans to assess brain penetration and binding specificity to receptors like κ-opioid receptors (KOR). Ex vivo autoradiography in knockout (KO) models further validates target specificity .
Q. How do substitution patterns on the pyrrolidine ring influence the pharmacological activity of this compound analogs?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For example, modifying the pyrrolidine substituents (e.g., introducing halogens or aryl groups) alters binding affinity and selectivity. Comparative analyses of analogs, such as 4-(Piperidin-4-yl)pyridine dihydrochloride, reveal that substitution at the 2-position of pyrrolidine enhances receptor interaction due to conformational constraints .
Q. What strategies mitigate racemization risks during the synthesis of this compound derivatives under basic conditions?
- Methodological Answer : Racemization can be minimized by avoiding prolonged exposure to strong bases or high temperatures. For acid-sensitive intermediates, use mild conditions (e.g., low-temperature reactions in dichloromethane) and stabilize chiral centers via hydrogen bonding or steric hindrance. Post-synthesis purification via SFC or chiral HPLC ensures enantiopurity .
Methodological Considerations
- Crystallographic Refinement : SHELXL’s dual-space algorithm is recommended for resolving ambiguous electron density in chiral molecules, particularly when hydrogen atoms are disordered .
- In Vivo Specificity Controls : Include KO animal models to differentiate target-specific binding from nonspecific uptake. For example, KOR KO mice can validate ligand specificity in PET studies .
- Analytical Cross-Validation : Combine NMR (e.g., NOESY for stereochemistry), HPLC, and SC-XRD to confirm structural integrity and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
